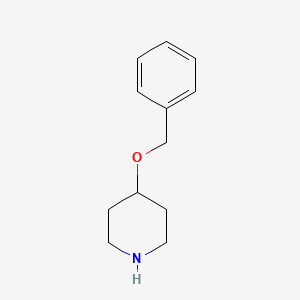
4-(Benzyloxy)piperidine
Cat. No. B2929172
Key on ui cas rn:
76716-51-3; 81151-68-0
M. Wt: 191.274
InChI Key: ILJHWVWEYBJDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05714498
Procedure details


Trifluoroacetic acid (5 ml) was added to a solution of 1-(tert-butoxycarbonyl)-4-benzyloxypiperidine (2.08 g, 7.14 mmol) in dichloromethane (20 ml) and the solution stirred for 30 minutes at room temperature under nitrogen. The solution was concentrated in vacuo, the residue was redissolved in dichloromethane (20 ml) and treated with trifluoroacetic acid (20 ml). The solution was stirred for 30 minutes, partially evaporated and poured into saturated aqueous potassium carbonate solution (50 ml). The mixture was diluted with water (50 ml) and extracted with dichloromethane (2×100 ml). The combined extracts were dried (MgSO4) and concentrated in vacuo to give crude 4-benzyloxypiperidine (1.29 g), as an amber oil. A portion of this material (0.59 g, 3.08 mmol) was dissolved in dimethylformamide (15 ml). Potassium carbonate (0.85 g, 6.15 mmol) and 2-(chloromethyl) benzimidazole (0.46 g, 2.76 mmol) were added to the solution and the mixture stirred at room temperature, under nitrogen, overnight. The reaction mixture was poured into water (150 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with brine (100 ml), combined, dried (MgSO4) and the residue after evaporation purified by flash chromatography, eluting with 7.5% methanol in dichloromethane, to give the title compound (0.26 g, 30%) as a pale yellow solid. Recrystallisation from ethyl acetate afforded very pale yellow needles, m.p. 190.5°-191° C.; (Found: C, 74.83; H, 7.17; N, 13.00. C20H23N3O requires C, 74.74; H, 7.21; N, 13.07%); δH (DMSO-d6) 1.56 (2H, m, piperidinyl H), 1.88 (2H, m, piperidinyl H), 2.21 (2H, m, piperidinyl H), 2.74 (2H, m, piperidinyl H), 3.40 (1H, m, piperidinyl CH-O), 3.69 (2H, s, CH2N), 4.49 (2H, s, OCH2Ph), 7.12 (2H, m, ArH), 7.27 (5H, m, ArH), 7.48 (2H, br s, ArH), and 12.23 (1H, br s, NH); m/z (CI+, NH3) 322 (M+H)+.



Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[CH2:22]([O:21][CH:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 30 minutes at room temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was redissolved in dichloromethane (20 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with trifluoroacetic acid (20 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partially evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into saturated aqueous potassium carbonate solution (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with water (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.29 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
